molecular formula C12H12O3 B8611436 2-(5-Methyl-1-oxo-3,4-dihydroisochromen-6-yl)acetaldehyde

2-(5-Methyl-1-oxo-3,4-dihydroisochromen-6-yl)acetaldehyde

Cat. No.: B8611436
M. Wt: 204.22 g/mol
InChI Key: WPSGWVDHHCRYOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Methyl-1-oxo-3,4-dihydroisochromen-6-yl)acetaldehyde is a chemical compound belonging to the class of isochromenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-1-oxo-3,4-dihydroisochromen-6-yl)acetaldehyde typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a methyl-substituted isochromene derivative with an aldehyde in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent product quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-1-oxo-3,4-dihydroisochromen-6-yl)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of (5-Methyl-1-oxo-3,4-dihydro-1H-isochromen-6-yl)acetic acid.

    Reduction: Formation of (5-Methyl-1-oxo-3,4-dihydro-1H-isochromen-6-yl)ethanol.

    Substitution: Formation of various substituted isochromene derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(5-Methyl-1-oxo-3,4-dihydroisochromen-6-yl)acetaldehyde involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress pathways and inhibition of specific enzymes involved in inflammatory processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential role in regulating cellular redox balance and reducing oxidative damage .

Comparison with Similar Compounds

Similar Compounds

    (3R)-5,8-Dihydroxy-3-methyl-1-oxo-3,4-dihydro-1H-isochromen-6-yl α-D-ribofuranoside: Another isochromene derivative with similar structural features.

    2-(3-Carboxy-5,6,7-trihydroxy-1-oxo-3,4-dihydro-1H-isochromen-4-yl)succinic acid: A compound with additional hydroxyl and carboxyl groups, enhancing its biological activity.

Uniqueness

2-(5-Methyl-1-oxo-3,4-dihydroisochromen-6-yl)acetaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its aldehyde group allows for further functionalization, making it a versatile intermediate in organic synthesis. Additionally, its potential biological activities make it a compound of interest for further research and development.

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

2-(5-methyl-1-oxo-3,4-dihydroisochromen-6-yl)acetaldehyde

InChI

InChI=1S/C12H12O3/c1-8-9(4-6-13)2-3-11-10(8)5-7-15-12(11)14/h2-3,6H,4-5,7H2,1H3

InChI Key

WPSGWVDHHCRYOX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1CCOC2=O)CC=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a MeOH solution of 5-Methyl-6-(prop-2-en-1-yl)-3,4-dihydro-1H-isochromen-1-one (60 mg, 0.30 mmol) was bubbled ozone until it turned blue. Excess ozone was removed by bubbling nitrogen through. To the reaction was added DMS (0.22 ml, 3.0 mmol), and it was allowed to warm up slowly. The reaction was diluted with EtOAc, washed with water, and purified by MPLC to give the title compound. LC-MS (IE, m/z): 205 [M+1]+.
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